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Compound of Interest

Compound Name:
1-([1,1'-Biphenyl]-2-yl)-N-

methylmethanamine

Cat. No.: B082664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the characterization data for 2-

Phenylbenzylamine, a versatile intermediate compound identified by CAS number 1924-77-2.

[1] Utilized in the synthesis of various pharmaceuticals, including antihistamines and

antidepressants, a thorough understanding of its physicochemical and spectral properties is

crucial for its effective application in research and development.[2] This document compiles

available data on its physical characteristics, and while specific experimental protocols for

publicly available spectra are not detailed in the literature, it outlines generalized

methodologies for obtaining such characterization data.

Chemical Identity and Physical Properties
2-Phenylbenzylamine, also known by its IUPAC name (2-phenylphenyl)methanamine, is a

biphenyl derivative with a primary amine functional group.[1] It is commonly available as a

hydrochloride salt.[2] The fundamental properties of both the free base and its hydrochloride

salt are summarized below.
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Property Value (Free Base)
Value
(Hydrochloride
Salt)

Reference(s)

CAS Number 1924-77-2 1924-77-2 [1][3]

Molecular Formula C13H13N C13H13N·HCl [1][2]

Molecular Weight 183.25 g/mol 219.71 g/mol [1][2]

Appearance -
White to pale yellow

solid
[2]

Boiling Point 106°C @ 1 mm Hg - [3]

Density 1.06 g/cm³ - [3]

Purity (Typical) - ≥ 97% (HPLC) [2]

Storage Conditions -
0 - 8 °C in a dark, inert

atmosphere
[2][3]

Spectroscopic Characterization Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-

Phenylbenzylamine. While specific datasets from individual experiments are proprietary or not

publicly detailed, this section presents the expected spectral characteristics and provides

generalized protocols for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 2.1: Predicted ¹H and ¹³C NMR Spectral Data (Note: Actual chemical shifts can vary

based on solvent and experimental conditions.)
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¹H NMR
Predicted Chemical

Shift (ppm)
¹³C NMR

Predicted Chemical

Shift (ppm)

Aromatic Protons 7.2 - 7.6 Aromatic CH 127 - 130

Methylene Protons (-

CH₂-)
~3.8 - 4.2

Methylene Carbon (-

CH₂-)
~45

Amine Protons (-NH₂) Variable (broad) Quaternary Carbons 140 - 142

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of 2-Phenylbenzylamine hydrochloride is as

follows:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect

the chemical shifts and the observation of exchangeable protons like those of the amine

group.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set a spectral width of approximately 10-12 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set a spectral width of approximately 200-220 ppm.
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A greater number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

vibrational frequencies.

Table 2.2: Expected IR Absorption Bands

Functional Group Vibrational Mode
Expected Wavenumber
(cm⁻¹)

N-H (amine) Stretch 3300 - 3500 (may be broad)

C-H (aromatic) Stretch 3000 - 3100

C-H (aliphatic) Stretch 2850 - 3000

C=C (aromatic) Stretch 1450 - 1600

C-N Stretch 1020 - 1250

Experimental Protocol: IR Spectroscopy

Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent

pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 2.3: Expected Mass Spectrometry Data

Ion Expected m/z

[M+H]⁺ (for C₁₃H₁₃N) 184.11

Molecular Ion [M]⁺ (for C₁₃H₁₃N) 183.10

Experimental Protocol: Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

[1]

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass

spectrum in positive ion mode to observe the [M+H]⁺ ion.

GC-MS: Inject the sample (potentially after derivatization to improve volatility) into the gas

chromatograph. The separated components are then introduced into the mass

spectrometer for ionization (typically by Electron Ionization - EI) and analysis.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragmentation patterns.
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Logical Workflow for Compound Characterization
The process of characterizing a chemical entity like 2-Phenylbenzylamine follows a logical

progression to confirm its identity, purity, and structure.
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Caption: Workflow for the characterization of 2-Phenylbenzylamine.
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Involvement in Signaling Pathways
Current literature and database searches do not indicate a direct, characterized role for 2-

Phenylbenzylamine in specific biological signaling pathways.[1] Its primary significance in the

context of drug development lies in its function as a synthetic building block or intermediate for

creating more complex, pharmacologically active molecules.[2] The biological activities of the

final products synthesized from 2-Phenylbenzylamine would then be investigated, but the

intermediate itself is not typically the subject of such studies.

Conclusion
2-Phenylbenzylamine (CAS 1924-77-2) is a well-defined chemical intermediate with

established physical and spectral properties. This guide provides the key characterization data

and generalized experimental protocols necessary for its identification and use in a research

and development setting. The logical workflow presented offers a standard procedure for the

verification of this and similar chemical compounds. While not directly implicated in signaling

pathways, its role as a precursor to bioactive molecules makes its thorough characterization a

fundamental requirement for the synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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